molecular formula C21H21N3O4 B11368813 N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B11368813
M. Wt: 379.4 g/mol
InChI Key: DCXGSIPCJXVVHB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a synthetic organic compound characterized by a pyridazinone core substituted with a phenyl group at position 3 and a propanamide chain at position 1. The propanamide moiety is further modified with a 2,5-dimethoxyphenyl group.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide

InChI

InChI=1S/C21H21N3O4/c1-14(21(26)22-18-13-16(27-2)9-11-19(18)28-3)24-20(25)12-10-17(23-24)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,26)

InChI Key

DCXGSIPCJXVVHB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    Gene Expression: The compound could influence gene expression, affecting cellular functions and responses.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

  • Key Difference : The acetamide variant replaces the propanamide chain with an acetamide group, reducing the alkyl chain length by one methylene unit.

Benzothiazole Derivatives (EP3 348 550A1)

Examples from the European patent include:

  • (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide
  • N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
  • Substituents: Chlorophenyl or fluorophenyl groups (e.g., in compound 29 from ) may enhance electronic effects or target selectivity compared to methoxyphenyl groups .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Rf Value 1H NMR Features
Target Propanamide Not reported
Acetamide Analogue Not reported
Compound 29 () 219 0.49 Aromatic protons, methoxy signals [2]

Analysis :

  • The higher melting point of compound 219°C () suggests strong intermolecular forces, possibly due to hydrogen bonding from the pyridazinone carbonyl .
  • Rf values (e.g., 0.49 for compound 29) indicate polarity differences influenced by substituents like methoxy groups .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C21H20N4O4C_{21}H_{20}N_{4}O_{4}, with a molecular weight of 392.4 g/mol. The structure features a dimethoxyphenyl group and a pyridazine moiety, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action. These include:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit topoisomerase II and EGFR (epidermal growth factor receptor), which are critical in cancer cell proliferation .
  • Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent .

Anticancer Activity

Several studies have highlighted the anticancer properties of similar pyridazine derivatives. For instance:

  • In vitro Studies : Compounds with structural similarities demonstrated significant cytotoxic effects against various cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin .
CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)10
N-(2,5-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin)A549 (Lung Cancer)12

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies show that N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin) exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Research suggests potential neuroprotective effects due to its antioxidant properties:

  • Animal Studies : In models of oxidative stress-induced neurotoxicity, the compound demonstrated protective effects on neuronal cells by reducing markers of oxidative damage .

Case Studies

  • Study on Anticancer Efficacy :
    A study published in PubMed evaluated the efficacy of various pyridazine derivatives against cancer cell lines. The results indicated that compounds with similar structures exhibited promising anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
  • Neuroprotective Effects in Rodent Models :
    Another study investigated the neuroprotective effects of related compounds in rodent models of neurodegeneration. The findings suggested that these compounds could mitigate cognitive decline associated with oxidative stress .

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